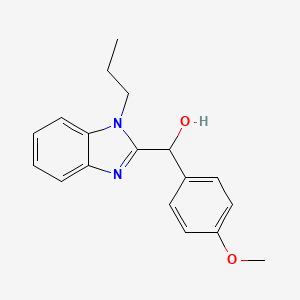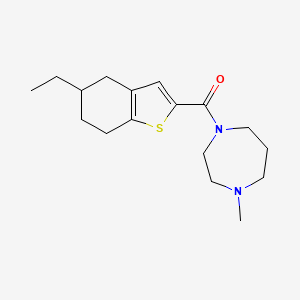
1-(3-CHLORO-4-ETHOXYBENZENESULFONYL)-N-METHYLPIPERIDINE-3-CARBOXAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chloro-4-ethoxybenzenesulfonyl)-N-methylpiperidine-3-carboxamide is a complex organic compound that features a piperidine ring substituted with a carboxamide group, a chlorinated ethoxybenzene sulfonyl group, and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chloro-4-ethoxybenzenesulfonyl)-N-methylpiperidine-3-carboxamide typically involves multiple steps. One common method includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Carboxamide Group: The carboxamide group is introduced via an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Attachment of the Chlorinated Ethoxybenzene Sulfonyl Group: This step involves a sulfonylation reaction where the chlorinated ethoxybenzene sulfonyl chloride reacts with the piperidine derivative.
Methylation: The final step involves the methylation of the nitrogen atom in the piperidine ring using a methylating agent such as methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction rates and yields.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Chloro-4-ethoxybenzenesulfonyl)-N-methylpiperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorinated benzene ring, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzene derivatives.
Applications De Recherche Scientifique
1-(3-Chloro-4-ethoxybenzenesulfonyl)-N-methylpiperidine-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Material Science: The compound is explored for its use in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: It is used in biochemical assays to study enzyme inhibition and receptor binding.
Industrial Applications: The compound is investigated for its potential use as an intermediate in the synthesis of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(3-chloro-4-ethoxybenzenesulfonyl)-N-methylpiperidine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3-Chloro-4-methoxybenzenesulfonyl)-N-methylpiperidine-3-carboxamide: Similar structure but with a methoxy group instead of an ethoxy group.
1-(3-Bromo-4-ethoxybenzenesulfonyl)-N-methylpiperidine-3-carboxamide: Similar structure but with a bromine atom instead of a chlorine atom.
1-(3-Chloro-4-ethoxybenzenesulfonyl)-N-ethylpiperidine-3-carboxamide: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
1-(3-Chloro-4-ethoxybenzenesulfonyl)-N-methylpiperidine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorinated ethoxybenzene sulfonyl group, in particular, influences its reactivity and interaction with biological targets, making it a valuable compound for various research applications.
Propriétés
IUPAC Name |
1-(3-chloro-4-ethoxyphenyl)sulfonyl-N-methylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O4S/c1-3-22-14-7-6-12(9-13(14)16)23(20,21)18-8-4-5-11(10-18)15(19)17-2/h6-7,9,11H,3-5,8,10H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KARHSFDFUNLLPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)NC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Methyl 2-[[2-[[4-methyl-5-(2-methylpropyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B5295212.png)

![3-[4-(5-chloro-3-methoxy-2-propoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B5295226.png)
![2-({[(4,5-diethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5295237.png)


![[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl 2-furoate](/img/structure/B5295251.png)
![(5E)-1-[(4-methoxyphenyl)methyl]-5-(thiophen-2-ylmethylidene)-1,3-diazinane-2,4,6-trione](/img/structure/B5295264.png)
![N-isopropyl-1-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxamide](/img/structure/B5295278.png)
![4-(4-bromobenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5295286.png)
![N-(2-ethylphenyl)-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5295287.png)
![1-[3-(4-bromophenyl)acryloyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5295300.png)

![N-(3-chlorophenyl)-2-[[4-methyl-5-(2-methylpropyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B5295311.png)
